2,2-dibromo-1-methyl-N'-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide
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Overview
Description
2,2-Dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide is a complex organic compound characterized by its unique cyclopropane ring structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the bromination of a suitable precursor, such as 1-methylcyclopropane, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting dibromo compound is then subjected to further reactions to introduce the phenylprop-2-enoyl and carbohydrazide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,2-Dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials
Mechanism of Action
The mechanism by which 2,2-dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-methylcyclopropane-1-carbohydrazide: Similar in structure but lacks the phenylprop-2-enoyl group.
2,2-Dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamide: Contains a nitrophenyl group instead of the phenylprop-2-enoyl group
Uniqueness
2,2-Dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide is unique due to the presence of the phenylprop-2-enoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,2-dibromo-1-methyl-N'-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O2/c1-13(9-14(13,15)16)12(20)18-17-11(19)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,19)(H,18,20)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQDYJBLTIGXJG-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1(Br)Br)C(=O)NNC(=O)/C=C\C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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